molecular formula C26H21N3O2S B2835704 4-benzoyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

4-benzoyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2835704
M. Wt: 439.5 g/mol
InChI Key: PADNIYILOXKRGA-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which are often used in the development of various pharmaceuticals . Benzamides have a wide range of biological activities and are a key structural motif in many pharmaceuticals .


Molecular Structure Analysis

The compound contains several functional groups, including a benzoyl group, a pyrazole ring, and a thiophene ring. These groups could potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the benzoyl and pyrazole groups could potentially affect its solubility and stability .

Scientific Research Applications

Structural Analysis and Synthetic Routes

  • Studies involving compounds with benzoyl groups and pyrazole derivatives reveal significant insights into their structural analysis and synthetic routes. For instance, investigations on 4-benzoyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one oxime and its derivatives highlight the existence of tautomeric structures stabilized by intramolecular hydrogen bonds, suggesting the importance of tautomerism in the stability and reactivity of similar compounds (Holzer et al., 2003).

Antiviral and Anticancer Applications

  • The synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrates remarkable antiavian influenza virus activity, indicating the potential of similar benzamide derivatives in antiviral research (Hebishy et al., 2020).
  • Pyrazolone-enamines derived from benzoyl and pyrazolone compounds have shown cytostatic effects on human cancer cells, suggesting that derivatives of the compound may also have potential in cancer treatment (Yan et al., 2015).

Material Science and Polymer Chemistry

  • The development of soluble and fusible polyamides and polyimides containing pyrazoline moieties, derived from aminophenyl and benzoyl-substituted derivatives, shows the application of such compounds in creating heat-resistant resins, which could extend to the compound for material science applications (Mikroyannidis, 1997).

Chemoselective Synthesis

  • The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates illustrates the synthetic versatility of benzamide derivatives, which could be relevant for the synthesis and functionalization of the compound (Singh et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

It’s worth noting that the solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can impact its bioavailability .

Result of Action

Compounds with similar structures have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s worth noting that the environmental factors such as ph, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound .

Future Directions

Future research could involve synthesizing the compound and studying its biological activity. Given the biological activity of similar compounds, it could potentially be a candidate for drug development .

Properties

IUPAC Name

4-benzoyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S/c1-17-7-5-6-10-23(17)29-25(21-15-32-16-22(21)28-29)27-26(31)20-13-11-19(12-14-20)24(30)18-8-3-2-4-9-18/h2-14H,15-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADNIYILOXKRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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